Cas no 2168720-01-0 (2-amino-3-methylbutane-1-sulfonyl fluoride)

2-amino-3-methylbutane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-methylbutane-1-sulfonyl fluoride
- 2168720-01-0
- EN300-1577009
-
- Inchi: 1S/C5H12FNO2S/c1-4(2)5(7)3-10(6,8)9/h4-5H,3,7H2,1-2H3
- InChI Key: AAFOYAVNAAQQQS-UHFFFAOYSA-N
- SMILES: S(CC(C(C)C)N)(=O)(=O)F
Computed Properties
- Exact Mass: 169.05727796g/mol
- Monoisotopic Mass: 169.05727796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 0.6
2-amino-3-methylbutane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577009-1.0g |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 1g |
$1543.0 | 2023-06-04 | ||
Enamine | EN300-1577009-100mg |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 100mg |
$1357.0 | 2023-09-24 | ||
Enamine | EN300-1577009-500mg |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 500mg |
$1482.0 | 2023-09-24 | ||
Enamine | EN300-1577009-50mg |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 50mg |
$1296.0 | 2023-09-24 | ||
Enamine | EN300-1577009-2500mg |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 2500mg |
$3025.0 | 2023-09-24 | ||
Enamine | EN300-1577009-5000mg |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 5000mg |
$4475.0 | 2023-09-24 | ||
Enamine | EN300-1577009-2.5g |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 2.5g |
$3025.0 | 2023-06-04 | ||
Enamine | EN300-1577009-5.0g |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 5g |
$4475.0 | 2023-06-04 | ||
Enamine | EN300-1577009-0.05g |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 0.05g |
$1296.0 | 2023-06-04 | ||
Enamine | EN300-1577009-1000mg |
2-amino-3-methylbutane-1-sulfonyl fluoride |
2168720-01-0 | 1000mg |
$1543.0 | 2023-09-24 |
2-amino-3-methylbutane-1-sulfonyl fluoride Related Literature
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 2-amino-3-methylbutane-1-sulfonyl fluoride
Recent Advances in the Application of 2-Amino-3-methylbutane-1-sulfonyl Fluoride (CAS: 2168720-01-0) in Chemical Biology and Drug Discovery
The compound 2-amino-3-methylbutane-1-sulfonyl fluoride (CAS: 2168720-01-0) has recently emerged as a promising tool in chemical biology and drug discovery. This sulfonyl fluoride derivative belongs to a class of compounds known for their ability to covalently modify active-site residues in enzymes, particularly serine hydrolases. Recent studies have highlighted its utility as an activity-based probe (ABP) for profiling enzyme activities in complex biological systems, offering new insights into disease mechanisms and therapeutic targets.
A key development in the application of 2-amino-3-methylbutane-1-sulfonyl fluoride is its use in chemoproteomic studies. Researchers have demonstrated its effectiveness in labeling and identifying active serine hydrolases in various cell types and tissues. The compound's unique structural features, including the branched aminoalkyl chain, contribute to its enhanced selectivity and cell permeability compared to traditional sulfonyl fluoride probes. These properties make it particularly valuable for in vivo applications where target engagement and specificity are critical.
Recent mechanistic studies have elucidated the molecular interactions between 2-amino-3-methylbutane-1-sulfonyl fluoride and its protein targets. X-ray crystallographic analyses of enzyme-inhibitor complexes have revealed how the compound's sulfonyl fluoride warhead reacts with catalytic serine residues, while its aminoalkyl moiety contributes to binding affinity through specific interactions with enzyme active sites. These structural insights are informing the design of more selective inhibitors for therapeutic applications.
In drug discovery, 2-amino-3-methylbutane-1-sulfonyl fluoride has shown potential as a lead compound for developing covalent inhibitors against disease-relevant enzymes. Recent screening efforts have identified derivatives with improved pharmacological properties, including enhanced stability and reduced off-target effects. The compound's modular structure allows for straightforward modification, enabling structure-activity relationship studies to optimize potency and selectivity.
The development of analytical methods for detecting and quantifying 2-amino-3-methylbutane-1-sulfonyl fluoride and its protein adducts has been another area of progress. Advanced mass spectrometry techniques now enable precise measurement of target engagement and occupancy in biological systems, providing crucial data for translational research. These methodological advances are accelerating the compound's adoption in both academic and industrial settings.
Looking forward, researchers are exploring the application of 2-amino-3-methylbutane-1-sulfonyl fluoride in new therapeutic areas. Recent preclinical studies suggest its potential in targeting enzymes involved in cancer metabolism, neurodegenerative diseases, and infectious diseases. The compound's versatility as both a research tool and a drug discovery starting point positions it as a valuable asset in the chemical biology toolkit.
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